5-Ethoxy-1-heptyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124552-91-6 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.309 |
IUPAC Name |
5-ethoxy-1-heptyltriazole |
InChI |
InChI=1S/C11H21N3O/c1-3-5-6-7-8-9-14-11(15-4-2)10-12-13-14/h10H,3-9H2,1-2H3 |
InChI Key |
BYCFCNUHCAWXBO-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=CN=N1)OCC |
Synonyms |
1H-1,2,3-Triazole,5-ethoxy-1-heptyl-(9CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 Ethoxy 1 Heptyl 1h 1,2,3 Triazole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Ethoxy-1-heptyl-1H-1,2,3-triazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments facilitates a complete assignment of all proton and carbon signals, confirming the connectivity of the ethoxy and heptyl substituents to the 1,2,3-triazole core.
The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the protons of the heptyl and ethoxy groups, in addition to the lone proton on the triazole ring. The chemical shifts are influenced by the electronic environment of the triazole ring and the electronegativity of the adjacent oxygen atom.
Based on data from analogous structures, the predicted chemical shifts are as follows:
Heptyl Group: The protons of the heptyl chain attached to the N-1 position of the triazole ring are expected to show distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would appear as a triplet at approximately δ 4.3-4.4 ppm due to coupling with the neighboring methylene group. The subsequent methylene groups of the heptyl chain would resonate upfield, between δ 1.2 and 1.9 ppm, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm.
Ethoxy Group: The ethoxy group at the C-5 position will display a quartet for the methylene protons (O-CH₂) around δ 4.1-4.3 ppm, arising from coupling with the adjacent methyl protons. The methyl protons themselves are expected to produce a triplet at approximately δ 1.3-1.4 ppm.
Triazole Ring Proton: The proton at the C-4 position of the 1,2,3-triazole ring is predicted to appear as a singlet in the aromatic region, typically around δ 7.5-8.0 ppm. The exact chemical shift can be influenced by the solvent and the nature of the substituents.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Triazole-H (C4-H) | 7.60 | s | - |
| N-CH₂ (Heptyl) | 4.35 | t | 7.2 |
| O-CH₂ (Ethoxy) | 4.25 | q | 7.0 |
| Heptyl-CH₂ | 1.85 | m | - |
| Heptyl-(CH₂)₄ | 1.2-1.4 | m | - |
| O-CH₂-CH₃ (Ethoxy) | 1.35 | t | 7.0 |
| Heptyl-CH₃ | 0.88 | t | 6.8 |
The ¹³C NMR spectrum provides crucial information regarding the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are expected, with their chemical shifts being characteristic of their local electronic environment.
Triazole Ring Carbons: The carbon atoms of the triazole ring, C4 and C5, are expected to resonate in the range of δ 120-150 ppm. The C5 carbon, being attached to the electronegative oxygen of the ethoxy group, is anticipated to be further downfield compared to the C4 carbon.
Heptyl Group Carbons: The carbons of the heptyl chain will appear in the aliphatic region of the spectrum. The carbon directly attached to the nitrogen (N-CH₂) is expected around δ 50-55 ppm. The other methylene carbons of the chain will be found between δ 22 and 32 ppm, with the terminal methyl carbon appearing at approximately δ 14 ppm.
Ethoxy Group Carbons: The methylene carbon of the ethoxy group (O-CH₂) is predicted to be in the range of δ 60-65 ppm, while the methyl carbon (O-CH₂-CH₃) will be around δ 14-15 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (Triazole) | 145.0 |
| C4 (Triazole) | 122.0 |
| O-CH₂ (Ethoxy) | 64.0 |
| N-CH₂ (Heptyl) | 50.5 |
| Heptyl-CH₂ | 31.5 |
| Heptyl-CH₂ | 28.8 |
| Heptyl-CH₂ | 26.3 |
| Heptyl-CH₂ | 22.5 |
| O-CH₂-CH₃ (Ethoxy) | 14.5 |
| Heptyl-CH₃ | 14.0 |
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the N-CH₂ and the adjacent CH₂ protons of the heptyl group, and similarly along the entire heptyl chain. A clear correlation between the O-CH₂ and the CH₃ protons of the ethoxy group would also be evident.
HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes the direct one-bond correlations between protons and their attached carbons. The HSQC spectrum would link the proton signals of the heptyl and ethoxy groups to their corresponding carbon signals, confirming their assignments in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. Key HMBC correlations would include:
A correlation between the N-CH₂ protons of the heptyl group and the C4 and C5 carbons of the triazole ring, confirming the N-1 substitution.
Correlations between the O-CH₂ protons of the ethoxy group and the C5 carbon of the triazole ring, confirming the 5-ethoxy substitution.
Correlations between the triazole ring proton (C4-H) and the C5 carbon, as well as the N-CH₂ carbon of the heptyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the vibrations of the triazole ring and the attached ethoxy and heptyl substituents.
Based on studies of similar triazole derivatives, the following characteristic IR absorption bands are anticipated:
C-H Stretching: Aliphatic C-H stretching vibrations from the heptyl and ethoxy groups are expected in the region of 2850-3000 cm⁻¹.
C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the ethoxy group is expected to show a strong absorption band around 1200-1250 cm⁻¹.
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the triazole ring contribute to a series of bands in the fingerprint region (below 1500 cm⁻¹).
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aliphatic C-H stretch | 2850-3000 | Medium to Strong |
| C=N, N=N stretch (Triazole) | 1400-1600 | Medium |
| C-O stretch (Ethoxy) | 1200-1250 | Strong |
| Triazole ring bending | 900-1100 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would be characteristic of the loss of the substituents and cleavage of the triazole ring.
The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation pathways for N-alkylated triazoles involve the loss of nitrogen gas (N₂) from the triazole ring and cleavage of the alkyl and alkoxy substituents. The fragmentation of the heptyl chain through successive loss of alkyl fragments is also anticipated.
Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M - N₂]⁺ | Loss of nitrogen gas |
| [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety |
| [M - C₇H₁₅]⁺ | Loss of the heptyl group |
| [C₇H₁₅]⁺ | Heptyl cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.
In the analysis of 1,2,3-triazole derivatives, HRMS is routinely used to confirm the successful synthesis of the target compound. nih.govnih.govrsc.org For this compound, the expected protonated molecule [M+H]⁺ would be analyzed. The high-resolution data provides unequivocal evidence of the compound's elemental composition. For instance, in the HRMS analysis of analogous 1,2,3-triazole derivatives, the experimentally observed m/z values show excellent agreement with the theoretically calculated masses, often with a mass error of less than 5 ppm. rsc.orgnih.govmdpi.com This level of accuracy provides high confidence in the assigned chemical structure.
| Compound/Analog | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |
| 4-(((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1-hexyl-1H-1,2,3-triazole | C₂₃H₂₆N₆S | Not Provided | Not Provided | acs.org |
| 1-Benzyl-4-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole | C₂₅H₁₇F₄N₅ | 464.1493 | 464.1515 | rsc.org |
| (R)-1-(2-((4-Bromo-3-methoxyphenyl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole | C₁₈H₁₈BrN₃O₂ | 388.0661 | Not Provided | nih.gov |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- rsc.orgmdpi.comarabjchem.orgtriazolo[3,4-b] rsc.orgarabjchem.orgnih.govthiadiazole | C₁₇H₁₁N₅S | 317.0715 | 317.0726 | mdpi.com |
| (5-(5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2H-1,2,3-triazol-4-yl)(phenyl)methanone | C₂₅H₁₈BrN₅O₂ | Not Provided | 501.06 [M+2H]⁺ | arkat-usa.org |
| (R)-1-(2-((3-Methoxy-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole | C₂₆H₂₂F₆N₃O₂ | 522.1630 | 522.1627 | frontiersin.org |
| 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | C₁₄H₁₀ClN₃O | 270.0434 ([M-H]⁻) | 270.0547 ([M-H]⁻) | mdpi.com |
| 1-Cinnamyl-4-octyl-1H-1,2,3-triazole | C₁₉H₂₇N₃ | Not Provided | Not Provided | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many 1,2,3-triazole derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
For this compound, ESI-MS would be expected to produce a strong signal corresponding to its protonated form. This technique is valuable for confirming the molecular weight of the compound. Studies on analogous triazole-containing compounds have demonstrated the utility of ESI-MS in their characterization. arkat-usa.orgacs.orgmdpi.com For example, the ESI mass spectrum of one β-pyrrolidino-1,2,3-triazole derivative showed a distinct peak for the protonated molecular ion [M+H]⁺, confirming its molecular weight. mdpi.com The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often used to synthesize 1,2,3-triazoles, has even been investigated using ESI-MS to identify reaction intermediates. researchgate.net
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact (EI) mass spectrometry is a classic technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺) and a variety of fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," providing valuable structural information.
The EI-MS of 1,2,3-triazoles is characterized by several common fragmentation pathways. rsc.org A prominent molecular ion peak is often observed. rsc.org Key fragmentation processes for the triazole ring include the loss of a nitrogen molecule (N₂), hydrogen cyanide (HCN), or other small neutral fragments. rsc.org The specific fragmentation pattern is heavily influenced by the nature of the substituents on the triazole ring. rsc.org For this compound, characteristic fragments would be expected from the cleavage of the ethoxy and heptyl side chains, in addition to the fragmentation of the triazole core. The fragmentation of other heterocyclic systems, such as 1,3,5-triazin-2-ones, also shows characteristic extrusion and ring-contraction processes. arkat-usa.orgresearchgate.net
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystalline state. This technique provides definitive information on bond lengths, bond angles, and torsion angles.
Conformational Analysis in the Crystalline State
The conformation of the substituents attached to the triazole ring is a critical aspect of its solid-state structure. For this compound, the heptyl chain would likely adopt a low-energy, extended conformation in the crystalline state to minimize steric hindrance. The orientation of the ethoxy group relative to the triazole ring would also be determined by crystal packing forces and intramolecular interactions.
Studies on other flexible triazole derivatives have shown that both folded and extended conformations can be adopted in the solid state, stabilized by various intra- and intermolecular interactions such as hydrogen bonds and π-stacking. researchgate.net The conformational preferences of substituted triazoles can be influenced by the nature of the substituents and the presence of intermolecular interactions in the crystal lattice. bohrium.commdpi.com For example, the analysis of sugar-substituted fluorous 1,2,3-triazoles has revealed helical twists in the fluoroalkyl chains, which are influenced by crystal packing effects. doi.org The conformational stability of some bi-1,2,3-triazoles has also been investigated, showing relatively high energy barriers to rotation. frontiersin.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.
For this compound (C₁₁H₂₁N₃O), the theoretical elemental composition would be calculated and compared against experimental data. This technique is routinely reported in the synthesis of novel 1,2,3-triazole derivatives to confirm their identity and purity. acs.orgmdpi.comarkat-usa.orgdergipark.org.tr
| Compound/Analog | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | C₁₄H₁₀ClN₃O | C: 61.89, H: 3.71, N: 15.47 | C: 61.97, H: 3.60, N: 15.51 | mdpi.com |
| (5-(5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2H-1,2,3-triazol-4-yl)(phenyl)methanone | C₂₅H₁₈BrN₅O₂ | C: 60.01, H: 3.63, N: 14.00 | C: 60.01, H: 3.92, N: 13.62 | arkat-usa.org |
| 4-(((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1-hexyl-1H-1,2,3-triazole | C₂₃H₂₆N₆S | Not Provided | Not Provided | acs.org |
| 6-(1H-indol-3-yl)-3-(5-nitro-2-furyl)- rsc.orgmdpi.comarabjchem.orgtriazolo[3,4-b] rsc.orgarabjchem.orgnih.govthiadiazole | C₁₇H₉N₅O₃S | C: 51.46, H: 2.29, N: 21.18, S: 8.08 | C: 51.34, H: 2.28, N: 21.23, S: 8.10 | dergipark.org.tr |
| 3-Ethoxy-5-phenyl-1H-1,2,4-triazole | C₁₀H₁₁N₃O | C: 63.48, H: 5.86, N: 22.21 | C: 63.25, H: 5.62, N: 22.44 | researchgate.net |
Theoretical and Computational Investigations of 5 Ethoxy 1 Heptyl 1h 1,2,3 Triazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govniscpr.res.in It is widely employed to predict molecular properties and has become an indispensable tool in chemical research. For 5-Ethoxy-1-heptyl-1H-1,2,3-triazole, DFT calculations provide fundamental insights into its intrinsic characteristics. Studies on similar triazole structures have successfully employed DFT methods, often using the B3LYP functional with a 6-311++G(d,p) basis set, to explore their geometry and electronic properties. nih.gov
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom of the ethoxy and heptyl substituent groups. The 1,2,3-triazole ring itself is an aromatic, planar heterocycle. csic.es Conformational analysis, through methods like potential energy surface scans, is crucial to identify the most stable conformer, which is essential for accurate predictions of other molecular properties. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound (Note: Data is illustrative, based on typical values for substituted 1,2,3-triazoles from computational studies.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | N1-N2 | 1.35 Å |
| N2-N3 | 1.30 Å | |
| N3-C4 | 1.38 Å | |
| C4-C5 | 1.37 Å | |
| C5-N1 | 1.36 Å | |
| N1-C(heptyl) | 1.47 Å | |
| C5-O(ethoxy) | 1.35 Å | |
| Bond Angles | N1-N2-N3 | 115° |
| N2-N3-C4 | 105° | |
| N3-C4-C5 | 108° | |
| C4-C5-N1 | 109° | |
| C5-N1-N2 | 103° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. acs.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. ntu.edu.iq These parameters are instrumental in predicting how the molecule will interact with other species.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Data is illustrative, based on typical values for substituted 1,2,3-triazoles.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its relative polarity. It is a valuable tool for predicting how a molecule will interact with biological receptors. The map displays electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. acs.orgirjweb.com For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the ethoxy group, indicating these are sites of hydrogen bond acceptance. The hydrogen atoms of the heptyl chain would exhibit positive potential.
DFT calculations can accurately predict spectroscopic data, which serves as a powerful method for structure verification.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. For 1,4-disubstituted 1,2,3-triazoles, the signal for the C5 carbon typically appears around δ 120 ppm in the ¹³C NMR spectrum. researchgate.net The chemical shifts for the protons and carbons of the ethoxy and heptyl groups can also be predicted to aid in spectral assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative, based on known ranges for similar structures.)
| Nucleus | Atom Position | Predicted Chemical Shift (δ ppm) |
| ¹³C | C4 (Triazole) | ~135 |
| C5 (Triazole) | ~122 | |
| CH₂(N-heptyl) | ~50 | |
| O-CH₂(ethoxy) | ~68 | |
| ¹H | H4 (Triazole) | ~7.8 |
| CH₂(N-heptyl) | ~4.4 | |
| O-CH₂(ethoxy) | ~4.2 |
IR Frequencies: Infrared (IR) spectroscopy identifies the functional groups within a molecule based on their vibrational frequencies. Theoretical calculations can predict these frequencies, which, when compared to experimental spectra, help confirm the presence of specific bonds. researchgate.net For this compound, key predicted vibrations would include C-H stretching for the alkyl chains, C=N and N-N stretching within the triazole ring, and C-O stretching of the ethoxy group. acs.orgmdpi.com
Table 4: Predicted IR Frequencies for this compound (Note: Data is illustrative, based on characteristic group frequencies.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Alkyl C-H | Stretching | 2850-2960 |
| Triazole C-H | Stretching | ~3130 |
| Triazole Ring | C=N, N=N Stretching | 1450-1600 |
| Ether C-O | Stretching | 1050-1150 |
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org It is a fundamental tool in structure-based drug design, used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. nih.govmdpi.com
Docking simulations calculate a binding affinity or scoring function, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov While the specific biological targets for this compound are not defined here, docking studies could be performed against various enzymes or receptors where triazole derivatives have shown activity, such as DNA gyrase, epidermal growth factor receptor (EGFR), or various kinases. nih.govniscpr.res.inmdpi.com The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex, guiding further optimization of the compound as a potential therapeutic agent.
Table 5: Illustrative Binding Affinity for this compound with a Hypothetical Target (Note: Data is hypothetical and for illustrative purposes only.)
| Biomolecular Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase X | -8.5 | LYS-78, GLU-95, LEU-130 |
Elucidation of Binding Modes and Key Interactions
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. nih.gov For 1,2,3-triazole derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, including enzymes and receptors. nih.govacs.org
In the case of this compound, the following interactions can be hypothesized based on its structure:
Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring and the oxygen atom of the ethoxy group can potentially form hydrogen bonds with amino acid residues in a protein's active site. nih.gov
Hydrophobic Interactions: The long heptyl chain at the N1 position and the ethyl group of the ethoxy moiety at the C5 position introduce significant lipophilicity. These aliphatic chains can engage in hydrophobic interactions with nonpolar pockets within a binding site, contributing to the stability of the ligand-protein complex.
Van der Waals Forces: The entire molecule can participate in van der Waals interactions with the surrounding atoms of the binding site.
A hypothetical binding mode of this compound within an enzyme active site is depicted below, highlighting the key potential interactions.
| Interaction Type | Potential Interacting Groups on the Compound | Potential Interacting Residues in a Target Protein |
| Hydrogen Bond Acceptor | Triazole ring nitrogens, Ethoxy oxygen | Amino acids with donor groups (e.g., Ser, Thr, Tyr, Asn, Gln) |
| Hydrophobic Interactions | Heptyl chain, Ethyl group | Nonpolar amino acids (e.g., Val, Leu, Ile, Phe, Trp) |
| Van der Waals Forces | Entire molecule | Various amino acids in the binding pocket |
It is important to note that without experimental data or specific docking studies on this compound, these proposed interactions remain theoretical. The actual binding mode would depend on the specific topology and chemical environment of the target protein's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.neteurekaselect.com For 1,2,3-triazole derivatives, QSAR studies have been successfully employed to develop predictive models for various activities, including antifungal, anticancer, and anti-inflammatory effects. eurekaselect.comresearchgate.net
The development of a QSAR model involves several steps:
Data Set Selection: A series of 1,2,3-triazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: Describe the connectivity of atoms.
Geometrical descriptors: Relate to the 3D structure of the molecule.
Electronic descriptors: Characterize the electronic properties, such as charge distribution and orbital energies.
Physicochemical descriptors: Include properties like lipophilicity (logP) and polar surface area (PSA).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using various statistical parameters and by predicting the activity of a separate set of compounds (test set).
For a hypothetical QSAR study on a series of 1-alkyl-5-alkoxy-1H-1,2,3-triazoles, including this compound, the following descriptors could be significant:
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Electronic | Dipole Moment | Influences polar interactions and solubility. |
| Geometrical | Molecular Surface Area | Related to the overall size and shape of the molecule. |
A successful QSAR model would allow for the prediction of the biological activity of new, unsynthesized 1,2,3-triazole derivatives, thereby prioritizing the synthesis of the most promising candidates.
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. ptfarm.pl QSAR and molecular docking studies are often used in conjunction to identify the key pharmacophoric features of a series of active compounds. researchgate.netptfarm.pl
For antifungal 1,2,3-triazole derivatives, a common pharmacophore model includes: ptfarm.plresearchgate.net
A heterocyclic nitrogen atom (from the triazole ring) acting as a metal-coordinating group.
One or more hydrophobic regions.
A hydrogen bond donor or acceptor.
Based on the structure of this compound, a hypothetical pharmacophore could be proposed, highlighting its key features that might be crucial for biological activity.
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Hydrogen Bond Acceptor | Nitrogen atoms of the triazole ring, Oxygen of the ethoxy group |
| Hydrophobic Feature | Heptyl chain |
| Hydrophobic Feature | Ethyl group of the ethoxy moiety |
This hypothetical pharmacophore model can serve as a template for designing new analogs of this compound with potentially improved activity by modifying or replacing these features.
Research Applications and Potential in Advanced Chemical Systems
Contributions to Materials Science Research
The inherent properties of the 1,2,3-triazole ring, such as its high dipole moment, ability to form hydrogen bonds, and capacity to coordinate with metals, make it a valuable building block for a variety of advanced materials. rsc.org The presence of a long alkyl (heptyl) chain and an alkoxy (ethoxy) group on the triazole ring of 5-Ethoxy-1-heptyl-1H-1,2,3-triazole suggests its utility in creating materials with tailored properties.
Development of Functional Materials (e.g., Polymers, Corrosion Inhibitors, Energetic Materials)
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen are widely investigated as corrosion inhibitors because the lone pair electrons on these atoms facilitate adsorption onto metal surfaces. nih.gov The 1,2,3-triazole ring is particularly effective, as its three nitrogen atoms can form a stable, protective complex with metal ions, shielding the surface from corrosive agents. nih.govrsc.org The addition of a long alkyl chain, such as the heptyl group in the title compound, can significantly enhance this protective action by creating a dense, hydrophobic (water-repelling) layer on the metal surface. This dual-action mechanism—chemisorption via the triazole ring and physical barrier formation via the alkyl chain—is a key strategy in designing highly effective corrosion inhibitors. nih.govnih.gov Numerous studies have demonstrated the high inhibition efficiencies of various triazole derivatives in acidic media. nih.govnih.gov
Table 1: Examples of Triazole Derivatives as Corrosion Inhibitors for Mild Steel in HCl
| Compound Name | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 x 10⁻³ M | >95% | nih.gov |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 x 10⁻³ M | >95% | nih.gov |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol | 1.0 x 10⁻³ M | 81% | nih.gov |
Polymers: The 1,2,3-triazole linkage, often formed via "click chemistry," is a robust and stable connector used in the synthesis of functional polymers. researchgate.net Triazole-based polymeric ionic liquids (PILs) have been explored for applications in energy materials due to their thermal stability and ionic conductivity. researchgate.netacs.org The heptyl and ethoxy groups on this compound could be modified to include polymerizable functionalities, allowing its incorporation into polymer chains to impart specific properties like hydrophobicity or improved solubility.
Energetic Materials: The high nitrogen content and positive enthalpy of formation of the triazole ring make it a desirable component in energetic materials. mdpi.com Energetic metal-organic frameworks (E-MOFs) constructed from nitrogen-rich ligands like triazoles are sought after for their potential to combine high energy density with improved thermal stability and low sensitivity to shock or friction. mdpi.com While simple alkyl-substituted triazoles are not typically powerful explosives, the triazole core is a fundamental building block in this field.
Ligands for Metal Complexes and Metal-Organic Frameworks (MOFs) in Catalysis
The 1,2,3-triazole ring is an excellent ligand for coordinating with a wide range of transition metals. uq.edu.au The lone pairs of electrons on the N2 and N3 nitrogen atoms can bond with metal ions, making triazoles versatile components in coordination chemistry. uq.edu.auresearchgate.net This property allows compounds like this compound to act as ligands, stabilizing metal centers in catalysts. acs.org
Furthermore, triazole derivatives are extensively used as building blocks for Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are highly porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. By modifying the substituents on the triazole ligand, the pore size, and chemical environment within the MOF can be precisely tuned. researchgate.net For instance, a custom-designed triazole-containing ligand was used to create a MOF with a threefold enhancement in CO₂ uptake compared to its parent structure. researchgate.net The heptyl and ethoxy groups of this compound could be functionalized to serve as pillars or linkers in the construction of novel MOFs for catalytic applications. rsc.org
Applications in Sensors and Energy Storage Research
The unique electronic structure of the 1,2,3-triazole ring makes it a useful component in the design of chemosensors. researchgate.netmdpi.com Researchers have developed triazole-based fluorescent sensors that can detect specific ions. mdpi.com The binding of an anion or cation to the triazole moiety can alter the molecule's photophysical properties, leading to a measurable change in fluorescence or color. mdpi.com Such systems can be designed to function as molecular logic gates, where the sensor's response acts as a controllable "ON/OFF" switch. mdpi.com The this compound scaffold could be incorporated into such a sensor, where the substituents might influence its solubility and selectivity.
In the field of energy storage, triazolium-based ionic liquids are being investigated as electrolytes in batteries and other electrochemical devices. researchgate.netacs.org These materials offer good thermal stability and can be designed to have high ionic conductivity. acs.org The subject compound could be converted into a triazolium salt, forming the basis for a novel ionic liquid or a poly(ionic liquid) for energy storage applications.
Advanced Chemical Synthesis and Organic Transformations
The 1,2,3-triazole ring is not only a functional component but also a highly stable and reliable building block in organic synthesis. rsc.orgbeilstein-journals.org Its formation via click chemistry is one of the most efficient and widely used reactions in modern chemistry.
Role as Synthetic Intermediates and Building Blocks
The most common and efficient method for synthesizing 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.govnih.gov It is highly probable that this compound would be synthesized via a related pathway, likely involving the reaction of 1-azidoheptane (B2543133) with an ethoxy-substituted alkyne precursor under metal catalysis.
Once formed, the 1,2,3-triazole ring is exceptionally stable to a wide range of conditions, including acidic or basic hydrolysis and redox reactions. nih.gov This stability makes it an ideal "linker" or scaffold. nih.gov Therefore, this compound can serve as a versatile synthetic intermediate. beilstein-journals.orgnuph.edu.ua The ethoxy and heptyl groups can be retained while other parts of a larger molecule are modified, or they can be designed to participate in subsequent reactions, making the triazole a key building block for constructing complex molecular architectures. rsc.org
Organocatalysis Research
A significant application of 1,2,3-triazoles in catalysis involves their conversion into mesoionic carbenes (MICs), specifically 1,2,3-triazolylidenes. nih.govacs.org These compounds belong to the broader class of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals.
The synthesis of a triazolylidene from a 1,2,3-triazole involves alkylation at the N3 position to form a triazolium salt, followed by deprotonation to generate the carbene. nih.gov The resulting MIC is a strong electron donor, a property that is central to its catalytic activity. acs.org Given this established pathway, this compound is a potential precursor for a novel triazolylidene-based organocatalyst. The electronic properties of the ethoxy group and the steric bulk of the heptyl group would influence the stability and reactivity of the resulting carbene, potentially leading to new catalytic applications.
Agrochemical Research and Development
Fungicide and Herbicide Research
The investigation into 1,2,3-triazole derivatives has revealed their potential as both fungicides and herbicides, addressing critical needs in modern agriculture for effective and selective crop protection solutions. researchgate.netscielo.br
Fungicide Research:
A significant body of research has focused on the antifungal properties of 1,2,3-triazole derivatives against a range of plant pathogenic fungi. rsc.orgacs.orgacs.org These compounds often act by inhibiting essential fungal enzymes, leading to the disruption of fungal growth and development. acs.org
For instance, a study on 1,2,3-triazole phenylhydrazone derivatives demonstrated significant antifungal activity against several phytopathogenic fungi. rsc.org One of the synthesized compounds, 5p , exhibited potent inhibition of Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici in vitro. rsc.org The effectiveness of this compound was further confirmed in in vivo tests, where it successfully controlled rice sheath blight, rape sclerotinia rot, and fusarium head blight. rsc.org
Another study focused on 2-Ar-1,2,3-triazole phenylhydrazone analogues reported that several of the synthesized compounds displayed good antifungal activities against various plant pathogenic fungi. acs.org Notably, compound 6d showed exceptional activity against Botryosphaeria dothidea, with an EC50 value significantly lower than the commercial fungicide hymexazol, suggesting its potential as a powerful new fungicidal agent. acs.org The mechanism of action for compound 6d is believed to involve the inhibition of ergosterol (B1671047) biosynthesis by targeting the Cytochrome P450 enzyme. acs.org
Furthermore, research into glycerol (B35011) derivatives incorporating 1,2,3-triazole fragments has identified compounds with notable fungicidal activity against Asperisporium caricae, the causative agent of black spot disease in papaya. acs.org The compound 4-(3-chlorophenyl)-1-((2,2-dimethyl-1,3-dioxolan-4-yl) methyl)-1H-1,2,3-triazole (4c) showed high inhibition in vitro and was effective in reducing the severity of the disease on papaya fruits in vivo. acs.org
The following table summarizes the fungicidal activity of selected 1,2,3-triazole derivatives from various studies.
| Compound ID | Target Fungi | Activity (EC50 µg/mL or % Inhibition) | Reference |
| 5p | Rhizoctonia solani | 0.18 | rsc.org |
| Sclerotinia sclerotiorum | 2.28 | rsc.org | |
| Fusarium graminearum | 1.01 | rsc.org | |
| Phytophthora capsici | 1.85 | rsc.org | |
| 6d | Botryosphaeria dothidea | 0.90 | acs.org |
| 4c | Asperisporium caricae | 91.92% inhibition | acs.org |
Herbicide Research:
The potential of 1,2,3-triazole derivatives as herbicides has also been an active area of investigation. scielo.brresearchgate.net These compounds can interfere with various physiological processes in plants, such as germination and root growth. scielo.br
A study on the phytotoxic activity of a series of thirteen 1,2,3-triazole derivatives with halogenated benzyl (B1604629) groups found that these compounds could inhibit the germination and growth of both monocotyledonous and dicotyledonous plant species. scielo.br Some of the synthesized compounds exhibited inhibitory activity comparable to the commercial herbicide 2,4-D, particularly at a concentration of 10⁻⁴ mol L⁻¹. scielo.br
In another research effort, novel 1,2,3-triazole derivatives of the natural product maslinic acid were synthesized and shown to have a high potential for inhibiting seed germination, marking a first step in the development of new herbicides. researchgate.net
Research on 2-cyanoacrylate compounds containing a 1,2,3-triazole ring has also yielded promising results. mdpi.com Several of these derivatives demonstrated significant herbicidal activities against various weed species, including Brassica juncea, Chenopodium serotinum, and Rumex acetosa, at a dosage of 150 g/ha. mdpi.com
The following table presents the herbicidal activity of selected 1,2,3-triazole derivatives.
| Compound Class | Target Weed Species | Activity (% Inhibition) | Reference |
| Halogenated benzyl 1,2,3-triazoles | Lactuca sativa, Allium cepa | Comparable to 2,4-D | scielo.br |
| 2-Cyanoacrylate 1,2,3-triazoles | Brassica juncea | >80% | mdpi.com |
| Chenopodium serotinum | >70% | mdpi.com | |
| Rumex acetosa | 70% | mdpi.com |
While the specific compound this compound has not been the focus of the reviewed agrochemical studies, the extensive research on analogous 1,2,3-triazole structures clearly indicates the significant potential of this chemical class in the development of novel fungicides and herbicides. The presence of an ethoxy group and a heptyl chain in the target compound suggests a lipophilic character which could influence its uptake and transport in target organisms, a key factor in determining biological activity. Further research into such 1-alkyl-5-alkoxy-1,2,3-triazoles could unveil new and effective agrochemical agents.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries Regarding 5-Ethoxy-1-heptyl-1H-1,2,3-triazole and its Class
The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties. nih.govresearchgate.net This moiety is not commonly found in nature, which makes it an attractive scaffold for synthetic chemists aiming to create novel molecules with diverse applications. researchgate.net The aromatic nature and the presence of multiple nitrogen atoms allow 1,2,3-triazoles to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for biological activity. mdpi.comgyanvihar.org
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exceptional regioselectivity. nih.govtandfonline.com Ruthenium-catalyzed versions (RuAAC) provide access to the 1,5-regioisomer. mdpi.com These synthetic advancements have made a vast array of triazole derivatives readily accessible for screening in various applications. tandfonline.com
While specific studies on this compound are not widely published, research on related 1-alkyl-1H-1,2,3-triazole derivatives has demonstrated their potential in various fields. For instance, a study on an indole-triazole hybrid, specifically 4-(1-heptyl-1H-1,2,3-triazol-4-yl)-N-(2-phenyl-1H-indol-3-yl)butanamide, showed promising activity as a quorum sensing inhibitor against P. aeruginosa. nih.gov This highlights the potential of the 1-heptyl-1H-1,2,3-triazole moiety as a building block in medicinal chemistry.
Challenges and Opportunities in Triazole Chemistry Research
Despite the synthetic accessibility of 1,2,3-triazoles, several challenges and opportunities remain in this vibrant area of research.
Challenges:
Regioselectivity in Polysubstituted Triazoles: While CuAAC and RuAAC provide excellent control for 1,4- and 1,5-disubstitution respectively, the synthesis of trisubstituted and tetrasubstituted 1,2,3-triazoles with full regiocontrol remains a significant challenge. mdpi.com
"Click" Reaction Limitations: The classic CuAAC reaction is most efficient with terminal alkynes. Developing robust methods for the cycloaddition of internal alkynes is an ongoing area of research. mdpi.com
Metal-Free Synthesis: While metal-catalyzed methods are powerful, the removal of metal contaminants, especially from pharmaceutical compounds, can be problematic. The development of efficient, metal-free synthetic routes to a wide range of substituted triazoles is a key objective. researchgate.net
Understanding Structure-Activity Relationships (SAR): With the ability to generate vast libraries of triazole derivatives, a primary challenge is to efficiently screen them and develop a deep understanding of the relationship between their three-dimensional structure and their biological activity. tandfonline.com
Opportunities:
Novel Catalytic Systems: The development of new and improved catalysts, including those based on earth-abundant and non-toxic metals, for azide-alkyne cycloadditions presents a significant opportunity. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents (like water), lower energy inputs (e.g., microwave or ultrasound assistance), and catalyst recycling are key areas for future development in triazole synthesis. tandfonline.commdpi.com
Functionalization of the Triazole Ring: Exploring new methods for the direct C-H functionalization of the triazole ring opens up avenues for late-stage modification of complex molecules, allowing for rapid generation of analogues for SAR studies. researchgate.net
Triazole-Containing Hybrids: The 1,2,3-triazole ring is an excellent linker for creating hybrid molecules that combine different pharmacophores, potentially leading to compounds with novel or enhanced biological activities. nih.govmdpi.com
Prospective Avenues for Further Academic and Computational Exploration of this compound
Given the limited direct research, This compound presents a green field for academic and computational exploration.
Academic Exploration:
Synthesis and Characterization: A foundational study would involve the definitive synthesis of this compound and its complete spectroscopic characterization (NMR, IR, Mass Spectrometry). This would provide the essential data for all future research.
Exploration of Biological Activity: Based on the diverse biological activities of other triazoles, this compound could be screened for a range of potential applications, including as an antimicrobial, anticancer, or anti-inflammatory agent. researchgate.netnih.gov The "antipsychotic" classification by a commercial supplier, while not academically verified, could suggest a starting point for neurological activity screening.
Investigation of Physicochemical Properties: Detailed experimental determination of properties such as solubility, lipophilicity (logP), and metabolic stability would be crucial for assessing its drug-likeness. mdpi.com
Computational Exploration:
Molecular Modeling and Docking: Computational docking studies could predict the binding affinity of this compound to various biological targets, helping to prioritize experimental screening efforts. rsc.org
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. jcchems.com This can help in understanding the influence of the ethoxy and heptyl substituents on the triazole core.
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, offering an early assessment of its potential as a drug candidate. rsc.org
| Research Avenue | Description | Potential Impact |
| Synthesis & Characterization | Definitive synthesis and full spectroscopic analysis. | Foundational data for all future studies. |
| Biological Screening | Testing against a panel of biological targets (e.g., microbes, cancer cell lines). | Discovery of novel therapeutic applications. |
| Physicochemical Profiling | Experimental determination of solubility, logP, and metabolic stability. | Assessment of drug-likeness and pharmacokinetic potential. |
| Molecular Docking | In silico prediction of binding to various protein targets. | Prioritization of experimental screening and hypothesis generation. |
| DFT Calculations | Theoretical study of electronic structure and reactivity. | Understanding of structure-property relationships. |
| ADMET Prediction | Computational assessment of pharmacokinetic and toxicity profiles. | Early-stage risk assessment for drug development. |
Interdisciplinary Research Potential
The versatility of the 1,2,3-triazole scaffold inherently fosters interdisciplinary research. The study of This compound could bridge several scientific fields:
Medicinal Chemistry and Pharmacology: The design, synthesis, and biological evaluation of this and related compounds for therapeutic purposes. tandfonline.com This involves collaboration between synthetic chemists, biologists, and pharmacologists.
Materials Science: The incorporation of functionalized triazoles into polymers or other materials could lead to novel properties. The amphiphilic nature of this compound could be explored for self-assembly or surfactant applications.
Computational Chemistry and Biology: The use of computational tools to predict properties, guide experiments, and understand the mechanisms of action at a molecular level is crucial for accelerating research and development. nih.gov
Agrochemical Science: Triazole derivatives have been successfully used as fungicides and herbicides. tandfonline.com Screening this compound for agrochemical applications is another potential avenue.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Ethoxy-1-heptyl-1H-1,2,3-triazole, and how can purity be optimized?
Answer: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method for synthesizing 1,2,3-triazole derivatives. For this compound:
- Reactants: Use 1-heptyl azide and an ethoxy-substituted alkyne precursor.
- Conditions: Copper sulfate (CuSO₄) and sodium ascorbate in a THF/water mixture (1:1 v/v) at 50°C for 16 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Critical Note: Monitor reaction progress via TLC and confirm regioselectivity (1,4-disubstituted triazole) using ¹H NMR (characteristic singlet at δ 7.5–8.0 ppm for triazole proton) .
Q. How should structural characterization be performed for this compound?
Answer:
- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters: space group, unit cell dimensions, and anisotropic displacement parameters for the ethoxy and heptyl groups .
- Spectroscopy:
- ¹H/¹³C NMR: Assign the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and heptyl chain (δ 0.8–1.7 ppm) .
- IR: Confirm triazole ring presence via C–N stretch (1350–1500 cm⁻¹) and N–H bend (if applicable) .
Validation: Cross-check experimental data with computational models (DFT-optimized geometries) using Gaussian or ORCA .
Q. What stability considerations are relevant for storage and handling?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for triazoles). Store at –20°C under inert atmosphere (N₂/Ar) .
- Photostability: Avoid prolonged UV exposure; triazoles may undergo photolytic ring-opening. Use amber vials for light-sensitive experiments .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved?
Answer:
- Scenario: Discrepancies in bond lengths or torsion angles between SCXRD and DFT models.
- Resolution:
- Refine crystallographic data with SHELXL, adjusting hydrogen atom positions using HFIX commands .
- Compare experimental NMR shifts with computed chemical shifts (GIAO method) to identify conformational flexibility in the heptyl chain .
Example: If the ethoxy group’s orientation differs between SCXRD and DFT, use QM/MM simulations (e.g., CP2K) to model dynamic behavior .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?
Answer:
- Analog Design: Synthesize derivatives with varying ethoxy/heptyl substituents. For example:
- Assays: Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or enzyme inhibition (e.g., acetylcholinesterase) with dose-response curves .
Key Insight: Use molecular docking (AutoDock Vina) to predict binding modes, focusing on triazole–protein hydrogen bonds (e.g., with cytochrome P450 enzymes) .
Q. How can computational methods elucidate photodegradation mechanisms?
Answer:
Q. What catalytic applications exist for this triazole derivative?
Answer:
- Ligand Design: Utilize the triazole’s N-donor sites to coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions:
- Suzuki-Miyaura: Test catalytic efficiency in aryl halide/boronic acid couplings using Pd@triazole complexes .
- Conditions: Optimize solvent (ethanol/H₂O), base (K₂CO₃), and temperature (room temp to 80°C) .
Performance Metrics: Compare turnover numbers (TON) and yields with control ligands (e.g., PPh₃).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
